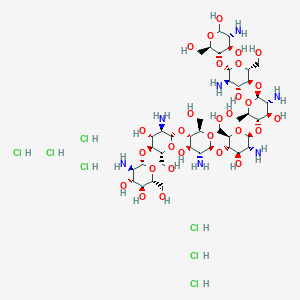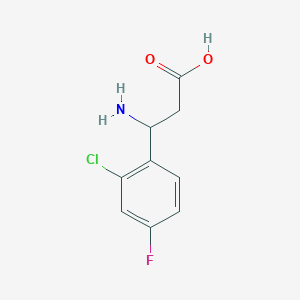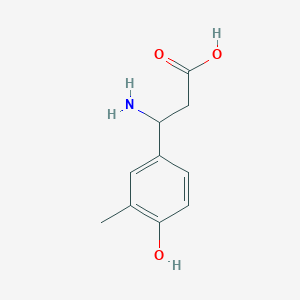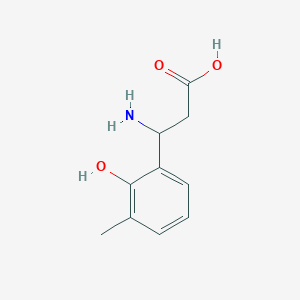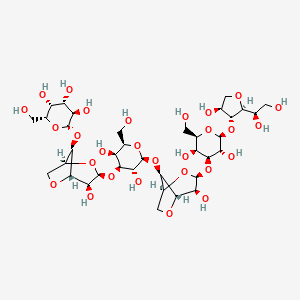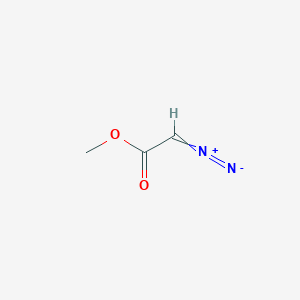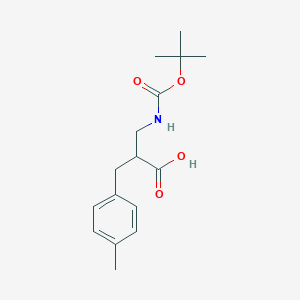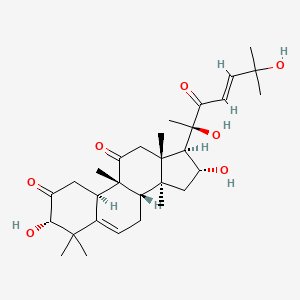![molecular formula C13H17BN2O3 B3029577 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 710348-69-9](/img/structure/B3029577.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one, commonly referred to as TMBI, is a synthetic organic compound belonging to the class of boron-containing heterocyclic compounds. It has been studied extensively in recent years due to its interesting chemical properties and potential applications in various scientific fields. TMBI is a highly versatile compound that has been used in a variety of research applications, including drug development, biochemistry, and material sciences. The structure of TMBI consists of a five-membered ring containing a boron atom, an imidazole ring, and a methylene bridge. This unique structure makes TMBI an attractive target for a wide range of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Microwave-Assisted Synthesis : This compound is used in the synthesis of N-substituted benzimidazoles via microwave-assisted boronate ester formation, leading to a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
- Crystal Structure and DFT Studies : Studies involve using this compound as a raw substitute material, with its structure confirmed by spectroscopic methods and X-ray diffraction. DFT calculations are used for comparative analysis (Liao et al., 2022).
Molecular Structure Analysis
- Conformational Analysis : The compound is utilized in studies to confirm molecular structures using spectroscopy and X-ray diffraction. DFT is applied to compare and analyze molecular structures (Huang et al., 2021).
Material Synthesis and Properties
- Semiconducting Polymers : It is used in the synthesis of high-performance semiconducting polymers, demonstrating its applicability in materials science (Kawashima et al., 2013).
- Luminescent Conjugated Polymers : This compound is integral in the preparation of conjugated polymers with luminescent properties, useful in various applications like optoelectronics (Zhu et al., 2007).
Organic Chemistry Applications
- Palladium-Catalyzed Borylation : It's involved in the palladium-catalyzed borylation of arylbromides, showcasing its utility in advanced organic synthesis techniques (Takagi & Yamakawa, 2013).
- Copper(I) Oxide Catalyzed N-Heteroarylation : This compound is used in the base-free copper(I) oxide catalyzed N-heteroarylation of 1H-(benz)imidazoles, indicating its role in facilitating specific types of chemical reactions (Begouin & Queiroz, 2013).
Physicochemical Studies
- Molecular Electrostatic Potential Analysis : Studies include investigating the molecular electrostatic potential and frontier molecular orbitals, providing insights into physicochemical properties (Yang et al., 2021).
Magnetism and Structural Studies
- Magnetic Tuning in Organic Alloys : This compound is part of studies exploring magnetic properties in organic materials, particularly in the context of hydrogen-bonded structures (Seber et al., 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds with a 1,3,2-dioxaborolane moiety are often used in suzuki-miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
The compound’s mode of action is likely related to its ability to participate in boronate ester formation, a key step in Suzuki-Miyaura cross-coupling reactions . This reaction involves the exchange of a halogen atom (or other leaving group) on an organic substrate with a boronate from the boronic acid or boronate ester .
Action Environment
Environmental factors such as pH, temperature, and the presence of transition metals could influence the compound’s action, efficacy, and stability . For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSXEXWXILGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656450 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-69-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-boronic acid,pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
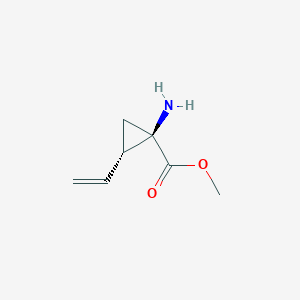

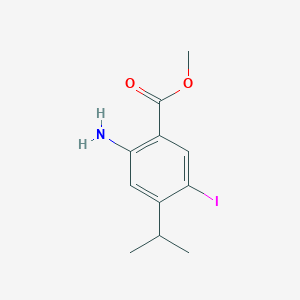

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
